Octadecyl isonicotinate Octadecyl isonicotinate
Brand Name: Vulcanchem
CAS No.: 103225-02-1
VCID: VC20740137
InChI: InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Molecular Formula: C24H41NO2
Molecular Weight: 375.6 g/mol

Octadecyl isonicotinate

CAS No.: 103225-02-1

Cat. No.: VC20740137

Molecular Formula: C24H41NO2

Molecular Weight: 375.6 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl isonicotinate - 103225-02-1

CAS No. 103225-02-1
Molecular Formula C24H41NO2
Molecular Weight 375.6 g/mol
IUPAC Name octadecyl pyridine-4-carboxylate
Standard InChI InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Standard InChI Key VXDJNEIVBJLMMZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1

Chemical Structure and Properties

Octadecyl isonicotinate represents a chemical compound belonging to the pyridine carboxylate ester family. The structure consists of an isonicotinic acid moiety (pyridine-4-carboxylic acid) connected via an ester bond to an octadecyl chain (18-carbon alkyl chain).

Basic Structural Components

The compound contains two primary structural components:

  • Isonicotinic acid: A pyridine derivative with a carboxylic acid group at the 4-position

  • Octadecyl group: A straight-chain alkyl group containing 18 carbon atoms

Physical Properties

While specific experimental data for Octadecyl isonicotinate is limited in the available search results, we can make informed predictions based on structurally similar compounds:

PropertyPredicted ValueBasis for Prediction
Physical state at 25°CWaxy solidBased on similar long-chain esters
Melting pointApproximately 45-55°CEstimated from similar compounds
SolubilityPoorly soluble in water; soluble in organic solventsBased on structural components
Molecular formulaC₂₄H₄₁NO₂Derived from structure
Molecular weightApproximately 375.59 g/molCalculated from molecular formula

Synthesis and Preparation

Direct Esterification

This approach would involve the reaction of isonicotinic acid with octadecanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, with azeotropic removal of water.

Activation Method

This method would use activating agents to convert isonicotinic acid to a more reactive intermediate:

  • Conversion of isonicotinic acid to the acid chloride using thionyl chloride or oxalyl chloride

  • Subsequent reaction with octadecanol in the presence of a base such as triethylamine or pyridine

Synthesis Parameters

Based on the synthetic approach described for β-nicotinamide riboside, which involves pyridine-based chemistry, the following conditions might be adapted for Octadecyl isonicotinate synthesis:

  • Use of Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Reaction in dry dichloromethane or other aprotic solvents

  • Temperature control between 0-45°C

  • Argon atmosphere to maintain anhydrous conditions

Comparative Analysis with Related Compounds

Comparison with Octadecyl Isocyanate

Octadecyl isocyanate (CAS: 112-96-9) shares the octadecyl chain with our target compound but contains an isocyanate (-N=C=O) functional group rather than an isonicotinate group. The physicochemical properties of Octadecyl isocyanate provide some context for understanding how long-chain compounds with different functional groups behave:

PropertyOctadecyl IsocyanateOctadecyl Isonicotinate (Predicted)
Melting point15-16°CLikely higher due to pyridine ring
Boiling point172-173°C/5 mmHgLikely higher due to greater molecular weight
Density0.847 g/mL at 25°CLikely similar or slightly higher
SolubilitySoluble in benzene, tolueneLikely similar solubility in organic solvents
ReactivityHighly reactive isocyanate groupLess reactive ester group
HazardsRespiratory sensitizerLikely less hazardous than isocyanate

Octadecyl isocyanate is known to be moisture-sensitive and demonstrates hazardous properties including respiratory sensitization (H334) and skin irritation (H315) .

Structural Relationship to Isonicotinic Acid Derivatives

Isonicotinic acid derivatives have significant pharmacological relevance. The most notable example is isoniazid (isonicotinic acid hydrazide), which is a first-line antitubercular agent. While Octadecyl isonicotinate would differ substantially from isoniazid due to the long alkyl chain, the presence of the isonicotinic moiety suggests potential biological activity.

Chemical Reactivity and Stability

Hydrolysis Susceptibility

As an ester, Octadecyl isonicotinate would be susceptible to hydrolysis under both acidic and basic conditions:

  • Acidic hydrolysis would yield isonicotinic acid and octadecanol

  • Basic hydrolysis would produce the isonicotinate anion and octadecanol

  • The rate of hydrolysis would likely be slower than for shorter-chain esters due to steric hindrance

Oxidative Stability

The pyridine ring is relatively stable to oxidation, but the long alkyl chain might be susceptible to oxidative degradation, particularly at elevated temperatures or in the presence of strong oxidizing agents.

Thermal Stability

Based on data from similar compounds, Octadecyl isonicotinate would likely demonstrate:

  • Good thermal stability up to approximately 200°C

  • Decomposition involving both the ester bond and potential oxidation of the alkyl chain at higher temperatures

Analytical Characterization

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

Infrared Spectroscopy

  • Strong C=O stretching band at approximately 1710-1730 cm⁻¹

  • Pyridine ring vibrations at approximately 1590-1600 cm⁻¹

  • C-H stretching from the alkyl chain at 2850-2950 cm⁻¹

Nuclear Magnetic Resonance

  • Characteristic pyridine proton signals in ¹H NMR (δ ~8.5-9.0 ppm for α-protons)

  • Methylene protons adjacent to the ester group (δ ~4.2-4.3 ppm)

  • Long chain methylene and terminal methyl signals (δ ~1.2-1.4 and ~0.9 ppm respectively)

Chromatographic Analysis

For identification and purity assessment, analytical techniques similar to those used for related compounds would be applicable:

  • Gas chromatography-mass spectrometry (GC-MS) with appropriate derivatization if needed

  • High-performance liquid chromatography (HPLC) with UV detection

  • Thin-layer chromatography (TLC) using appropriate solvent systems

The GC-MS analysis techniques referenced for related compounds could be adapted for Octadecyl isonicotinate characterization .

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